molecular formula C10H13BrO6 B14504207 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid CAS No. 63028-38-6

4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid

Cat. No.: B14504207
CAS No.: 63028-38-6
M. Wt: 309.11 g/mol
InChI Key: XPOMBZCVEFMRIE-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is an organic compound characterized by the presence of an acetyloxy group, a bromine atom, and two carboxylic acid groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of cyclohexane derivatives followed by the introduction of acetyloxy and carboxylic acid groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by esterification and carboxylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the bromine atom can participate in halogen bonding interactions. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetyloxy)-5-chlorocyclohexane-1,2-dicarboxylic acid
  • 4-(Acetyloxy)-5-fluorocyclohexane-1,2-dicarboxylic acid
  • 4-(Acetyloxy)-5-iodocyclohexane-1,2-dicarboxylic acid

Uniqueness

4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its halogenated analogs

Properties

CAS No.

63028-38-6

Molecular Formula

C10H13BrO6

Molecular Weight

309.11 g/mol

IUPAC Name

4-acetyloxy-5-bromocyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C10H13BrO6/c1-4(12)17-8-3-6(10(15)16)5(9(13)14)2-7(8)11/h5-8H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

XPOMBZCVEFMRIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C(CC1Br)C(=O)O)C(=O)O

Origin of Product

United States

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